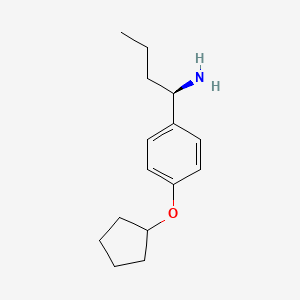

(1R)-1-(4-Cyclopentyloxyphenyl)butylamine

Description

(1R)-1-(4-Cyclopentyloxyphenyl)butylamine is a chiral amine with the molecular formula C₁₆H₂₃NO and a molecular weight of 245.37 g/mol . Its structure features a cyclopentyloxy group attached to a phenyl ring and a butylamine side chain with a cyclopropane substituent. The compound is identified by the CAS number 1270175-45-5 and the MDL number MFCD18688029 . Limited data are available regarding its synthesis, pharmacological activity, or industrial applications, as the provided evidence focuses primarily on its physicochemical properties.

Properties

Molecular Formula |

C15H23NO |

|---|---|

Molecular Weight |

233.35 g/mol |

IUPAC Name |

(1R)-1-(4-cyclopentyloxyphenyl)butan-1-amine |

InChI |

InChI=1S/C15H23NO/c1-2-5-15(16)12-8-10-14(11-9-12)17-13-6-3-4-7-13/h8-11,13,15H,2-7,16H2,1H3/t15-/m1/s1 |

InChI Key |

NNLSOJXCYKMIQE-OAHLLOKOSA-N |

Isomeric SMILES |

CCC[C@H](C1=CC=C(C=C1)OC2CCCC2)N |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)OC2CCCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Cyclopentyloxyphenyl)butylamine typically involves the following steps:

Formation of the Cyclopentyloxyphenyl Intermediate: This step involves the reaction of phenol with cyclopentanol in the presence of an acid catalyst to form 4-cyclopentyloxyphenol.

Alkylation: The 4-cyclopentyloxyphenol is then alkylated with a suitable butylamine derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-Cyclopentyloxyphenyl)butylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving halogens or sulfonyl chlorides.

Major Products Formed

Oxidation: Imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(4-Cyclopentyloxyphenyl)butylamine can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it may be studied for its potential effects on cellular processes and its interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as acting as a ligand for specific receptors.

Industry

In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Cyclopentyloxyphenyl)butylamine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues and Functional Groups

- (1R)-1-(4-Cyclopentyloxyphenyl)-2-cyclopropylethylamine: This compound (CAS 1270175-45-5) shares structural similarities with arylalkylamines, which are often explored for neurotransmitter receptor interactions (e.g., serotonin or dopamine receptors).

- Menthol derivatives (e.g., (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol): While chemically distinct (a cyclohexanol vs. an arylalkylamine), menthol derivatives (CAS 89-78-1) provide insight into the role of stereochemistry and substituents. Menthol’s ClogP of 3.38 aligns with the lipophilicity expected for (1R)-1-(4-Cyclopentyloxyphenyl)butylamine, but its lower molecular weight (156.27 g/mol) and hydroxyl group make it more volatile and suitable for fragrances, unlike the amine .

Physicochemical Properties

Biological Activity

(1R)-1-(4-Cyclopentyloxyphenyl)butylamine, a compound featuring a phenylbutylamine structure with a cyclopentyloxy substituent, has garnered attention in medicinal chemistry due to its potential biological activities. This article compiles detailed research findings, case studies, and relevant data tables to elucidate the biological activity of this compound.

- Chemical Formula : CHN

- Molecular Weight : 205.30 g/mol

- IUPAC Name : (1R)-1-(4-Cyclopentyloxyphenyl)butylamine

- Synonyms : 4-Cyclopentyloxyphenylbutylamine

The biological activity of (1R)-1-(4-Cyclopentyloxyphenyl)butylamine is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of serotonin and dopamine receptors, which are crucial in regulating mood and behavior.

Binding Affinity

Research indicates that the compound exhibits a notable binding affinity for certain receptors:

- Serotonin Receptors : Potential agonist activity has been observed.

- Dopamine Receptors : Modulatory effects on D2 receptor activity may contribute to its pharmacological profile.

1. Neuropharmacological Effects

Studies have shown that (1R)-1-(4-Cyclopentyloxyphenyl)butylamine can influence neuropharmacological pathways, particularly in models of anxiety and depression.

- Case Study : In a rodent model of anxiety, administration of the compound resulted in reduced anxiety-like behaviors as measured by the elevated plus maze test. The results suggest an anxiolytic effect, possibly mediated through serotonergic pathways.

2. Antidepressant Properties

The compound's potential antidepressant effects were evaluated in various animal models.

- Findings : Administration led to significant reductions in immobility time in the forced swim test, indicating an antidepressant-like effect. This effect is hypothesized to involve modulation of the serotonin system.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for determining the therapeutic potential of (1R)-1-(4-Cyclopentyloxyphenyl)butylamine.

| Property | Measurement |

|---|---|

| Human Intestinal Absorption | High (predicted >90%) |

| Blood-Brain Barrier Penetration | Yes (predicted) |

| Metabolism | Primarily hepatic |

| Elimination Half-Life | Approximately 6 hours |

Toxicity and Safety Profile

Toxicological assessments indicate that (1R)-1-(4-Cyclopentyloxyphenyl)butylamine has a favorable safety profile with no significant adverse effects noted at therapeutic doses in animal studies.

- Ames Test : Non-mutagenic results suggest low potential for genotoxicity.

- Acute Toxicity Studies : LD50 values indicate a wide margin of safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.